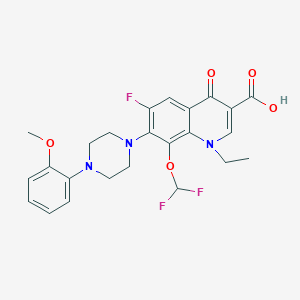

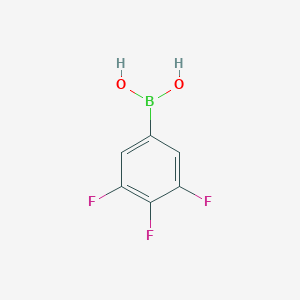

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

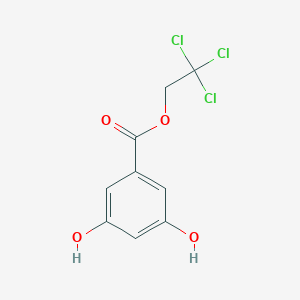

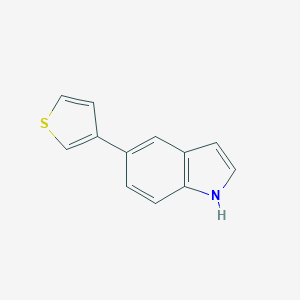

“(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate” is an organic compound with the CAS Number: 155836-47-8. It has a molecular weight of 327.42 and its IUPAC name is tert-butyl (1S)-1-(hydroxymethyl)-2,2-diphenylethylcarbamate . This compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives .

Synthesis Analysis

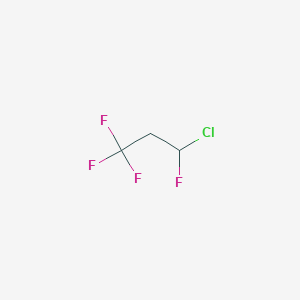

The synthesis of this compound involves the use of trifluoroacetic acid. The compound (5.00 g, 15.3 mmol) is added to trifluoroacetic acid (40 ml), and the mixture is stirred for 1 hour under ice-cooling .Molecular Structure Analysis

The InChI code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored sealed in dry conditions at 2-8°C .Scientific Research Applications

Synthetic Organic Chemistry Applications

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate has been utilized in the synthesis of complex molecules, demonstrating its versatility as an intermediate in organic synthesis. For instance, it serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which are crucial for nucleic acid research and drug development (Ober et al., 2004). Additionally, its derivative has been synthesized as an intermediate of the natural product jaspine B, highlighting its application in producing cytotoxic agents against human carcinoma cell lines (Tang et al., 2014).

Material Science Applications

In material science, derivatives of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate have been explored for their potential in creating new organic photovoltaic materials. The synthesis of triarylamino derivatives through Suzuki cross-coupling reactions exemplifies the compound's role in developing materials for energy conversion (Chmovzh & Rakitin, 2021).

Pharmaceutical Chemistry Applications

Pharmaceutical chemistry research has explored (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate for synthesizing compounds with significant biological activities. For example, it has been used in the synthesis of inhibitors targeting malonyl-coenzyme A decarboxylase, suggesting its importance in developing cardioprotective agents (Cheng et al., 2006). This highlights the compound's potential in addressing cardiovascular diseases.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin. The compound can also cause eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As this compound is not naturally occurring and is only found in those individuals exposed to this compound or its derivatives, it is part of the human exposome . The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health. An individual’s exposure begins before birth and includes insults from environmental and occupational sources. Therefore, future research could potentially explore the effects of this compound on human health in various contexts.

properties

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCRJDQGBIHAG-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)